3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo-
Description
3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo- is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. The substitution of bromine atoms at positions 2 and 3 of the pyrrole ring significantly influences its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8) is a key precursor for Suzuki-Miyaura cross-coupling reactions to generate 5-aryl derivatives . Similarly, 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 113423-51-1), though differing in substitution (3,3-dibromo with a ketone group), highlights the reactivity of brominated pyrrolo-pyridines in forming pharmacologically active scaffolds .
Properties
Molecular Formula |
C7H4Br2N2 |
|---|---|
Molecular Weight |
275.93 g/mol |
IUPAC Name |
2,3-dibromo-3H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4Br2N2/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3,5H |
InChI Key |
QBHMWFLZOOWCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C2Br)Br |
Origin of Product |
United States |
Biological Activity
3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo- is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.
Chemical Structure and Synthesis
The structure of 3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo- can be represented as follows:
This compound is synthesized through various methods that involve the modification of pyrrolo[2,3-b]pyridine derivatives. The synthesis typically involves the bromination of precursor compounds to introduce bromine atoms at the 2 and 3 positions of the pyrrolo ring.
Inhibition of FGFRs
Research indicates that 3H-Pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory effects on FGFRs. Abnormal activation of FGFR signaling pathways is implicated in various cancers, making these compounds attractive for therapeutic development.
Key Findings:
- Compound 4h (a derivative) showed IC50 values against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively. This highlights its potential as a pan-FGFR inhibitor ( ).
- In vitro studies demonstrated that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis ( ).
The mechanism through which these compounds exert their biological effects involves:
- Binding to FGFRs: The binding modes were elucidated through molecular docking studies which indicated that the pyrrolo moiety forms hydrogen bonds with specific amino acids in the FGFRs ( ).
- Downregulation of Proteins: Treatment with compound 4h resulted in decreased expression levels of matrix metalloproteinase 9 (MMP9) and increased levels of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a role in inhibiting tumor cell migration and invasion ( ).
Data Table: Biological Activity Summary
| Compound | Target | IC50 Values (nM) | Cell Line | Effect on Proliferation | Mechanism |
|---|---|---|---|---|---|
| 4h | FGFR1 | 7 | 4T1 | Inhibited | Induced apoptosis |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| FGFR4 | 712 |
Case Studies
Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in cancer treatment:
- Breast Cancer Study: In vitro assays revealed that compound 4h not only inhibited proliferation but also reduced migration and invasion capabilities in breast cancer cell lines ( ).
- Antimycobacterial Activity: Although primarily focused on FGFR inhibition, some derivatives have shown activity against Mycobacterium tuberculosis. This suggests a broader pharmacological potential for pyrrolo[2,3-b]pyridine derivatives ( ).
Comparison with Similar Compounds
Table 1: Key Brominated Pyrrolo[2,3-b]pyridines and Their Properties
Key Observations :
Substitution Position : Bromine at position 5 (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine ) facilitates cross-coupling reactions for aryl group introduction, critical in kinase inhibitor synthesis . In contrast, dibromination at positions 2 and 3 (as in the target compound) may enhance electrophilic reactivity due to increased electron withdrawal.
Functional Group Influence: The ketone group in 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one alters its reactivity, enabling nucleophilic substitutions distinct from non-oxidized analogs .
Synthetic Yields : Bromination at position 5 typically achieves higher yields (67–75%) compared to dibrominated derivatives, where steric hindrance may reduce efficiency .
Comparison with Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines, sulfur-containing analogs, exhibit distinct properties:
- Solubility: Thieno[2,3-b]pyridines often suffer from poor aqueous solubility, requiring formulation aids like cyclodextrins for pharmacokinetic studies. Pyrrolo[2,3-b]pyridines, with nitrogen instead of sulfur, show marginally improved solubility but still require structural modifications (e.g., morpholine substituents) for optimization .
- Bioactivity: Thieno[2,3-b]pyridines are explored as adenosine receptor ligands and anticancer agents, whereas brominated pyrrolo[2,3-b]pyridines are prioritized in kinase inhibitor development (e.g., SGK-1 inhibitors) .
Reactivity and Stability
- Bromine Reactivity: Dibrominated derivatives (e.g., 2,3-dibromo-) are prone to nucleophilic displacement, enabling diverse functionalization. For example, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes Sonogashira coupling to introduce alkynyl groups .
- Stability : Methylation at position 1 (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine ) enhances stability against decomposition, a strategy less feasible for dibrominated analogs due to steric constraints .
Q & A
Q. What are the common synthetic routes for preparing 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine, and how are yields optimized?
The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine precursor. A validated method includes:
- Bromination with NBS : Using N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0°C to room temperature) to introduce bromine atoms at positions 2 and 3 .
- Purification : Silica gel chromatography with gradients of dichloromethane/ethyl acetate (90:10) achieves >95% purity. Yields range from 36% to 75%, depending on reaction scale and intermediates (e.g., starting from 5-bromo-1-methyl derivatives) .
- Key step : Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2–2.0 eq brominating agent) to minimize over-bromination .
Q. How is the structure of 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substitution patterns. For example, aromatic protons appear at δ 7.5–8.9 ppm, while bromine-induced deshielding shifts signals downfield .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd for CHBrN: 306.80, observed 306.79) .
- Elemental Analysis : Confirms Br content (theoretical ~52%, experimental ±1% deviation) .
Advanced Research Questions
Q. How does bromination regioselectivity at positions 2 and 3 impact electronic properties and downstream reactivity?
- Electronic Effects : The electron-withdrawing nature of bromine reduces electron density on the pyrrolo[2,3-b]pyridine core, enhancing electrophilic substitution at position 5. Computational studies (DFT) show a 0.3 eV decrease in HOMO energy compared to non-brominated analogs .
- Reactivity : Bromine atoms enable Suzuki-Miyaura couplings. For example, coupling with 3-thienylboronic acid using Pd(PPh)/KCO yields 5-aryl derivatives with 96% efficiency .
Q. What catalytic systems improve efficiency in cross-coupling reactions involving 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine?
- Palladium Catalysts : Pd(PPh) in toluene/EtOH at 105°C facilitates arylations. Adding ligands like XPhos increases turnover number (TON > 500) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours (80°C, 150 W) while maintaining >90% yield .
Q. How does the 2,3-dibromo substitution influence biological activity in kinase inhibition studies?
- Kinase Binding : The dibromo motif enhances hydrophobic interactions with ATP-binding pockets. In vitro assays show IC values of 0.8–2.1 µM against JAK2 and ALK kinases, outperforming mono-brominated analogs by 3–5 fold .
- SAR Insights : Introducing electron-donating groups at position 5 (e.g., 3,4-dimethoxyphenyl) further improves selectivity (10-fold for JAK2 over EGFR) .
Q. What strategies mitigate decomposition during storage of 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine?
Q. What analytical methods detect trace impurities in 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine batches?
- HPLC-MS : Using a C18 column (ACN/0.1% formic acid gradient) identifies des-bromo byproducts (e.g., 3-bromo analog at 0.3% abundance) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., confirming Br positions with <0.01 Å resolution) .
Key Data from Literature
| Parameter | Typical Value | Source |
|---|---|---|
| Yield (Bromination) | 36–75% | |
| Purity (Post-Purification) | >95% | |
| H NMR (DMSO-d6) | δ 8.89 (d, J=3.0 Hz, HetH) | |
| HRMS Accuracy | ±0.01 Da | |
| Stability (t, RT) | 6 months |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
